7-cyclohexyl-1,3-dimethyl-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a complex organic compound that contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two fused pyrimidine rings . This compound also has various functional groups attached to it, including a cyclohexyl group, a dimethyl group, and a 2-oxopropylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrimido[4,5-d]pyrimidine core, with the various functional groups attached at specific positions on the rings. The exact three-dimensional structure would depend on the spatial arrangement of these groups and could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the 2-oxopropylsulfanyl group might be susceptible to oxidation or substitution reactions. The pyrimido[4,5-d]pyrimidine core might also participate in various reactions, particularly if it’s part of a larger molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
Regioselective Amination of Condensed Pyrimidines : The study by Gulevskaya et al. (1994) demonstrates the regioselective amination of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, leading to the formation of 7-amino derivatives. This process involves the reaction with alkylamides in liquid ammonia in the presence of oxidizing agents, showcasing a methodology for introducing amino groups into the pyrimidine core (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Synthesis of Pyrimidine Annelated Heterocycles : Majumdar et al. (2001) described the synthesis of pyrimidine annelated heterocycles starting from 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil. Various reagents were used to achieve bromination and cyclization, yielding heterocycles with potential pharmacological significance (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Three-Component Condensation for Heterocyclic Compounds : Komkov et al. (2006) reported a three-component condensation involving 5-acetyl-4-aminopyrimidine derivatives, dimedone (or cyclohexane-1,3-dione), and triethyl orthoacetate (or triethyl orthopropionate) to produce 7-(1,3-dioxocyclohex-2-ylidene)-7,8-dihydropyrido[2,3-d]pyrimidine derivatives. These compounds, containing the enamino ketone fragment, have potential for forming boron chelates (Komkov, Prezent, Ignatenko, Yakovlev, & Dorokhov, 2006).
Potential Biological Activities
- Antitumor Activity : Shabani et al. (2009) synthesized 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its metal complexes, demonstrating excellent antitumor activity against human chronic myeloid leukemia (K562) and human T lymphocyte carcinoma (Jurkat) cell lines. This study highlights the potential of pyrimidine derivatives in cancer therapy (Shabani, Ghammamy, Mehrani, Teimouri, Soleimani, & Kaviani, 2009).
Future Directions
Properties
IUPAC Name |
7-cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-10(22)9-25-15-12-14(20(2)17(24)21(3)16(12)23)18-13(19-15)11-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYGVBUXXKZSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.